REACTION_CXSMILES
|
[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].C1C(=O)NC(=O)N(C2OC(COP(OC3C(O)C(N4C(=O)NC(=O)C=C4)OC3CO)(O)=O)C(O)C2O)C=1.N.C1(NC(N)=O)NC(=O)NC1=O.[OH:62][OH:63]>>[C:10]12[C:11](=[O:12])[NH:1][C:2](=[O:3])[NH:4][C:5]=1[NH:6][C:7]([NH:9]2)=[O:8].[O:62]=[O:63].[OH:62][OH:63] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(=O)NC(=O)N1)NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The stoichiometry of the enzyme reaction proper
|
Name
|
|
Type
|
product
|
Smiles
|
C12=C(NC(=O)N1)NC(=O)NC2=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |